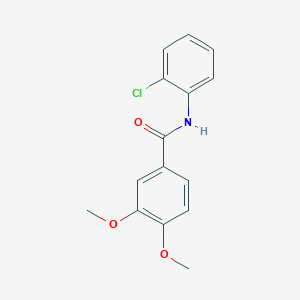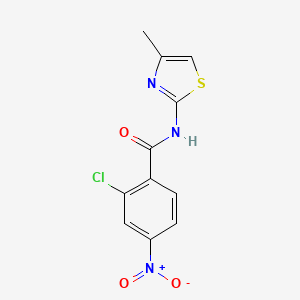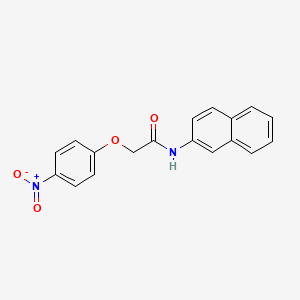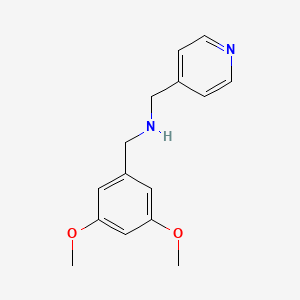![molecular formula C25H27N3O5S B5807787 N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B5807787.png)
N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound. It features multiple functional groups, including a hydrazone, a sulfonamide, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps:
Formation of the hydrazone: This can be achieved by reacting a hydrazine derivative with a benzylidene compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.
Formation of the sulfonamide: This can be done by reacting an amine with a sulfonyl chloride in the presence of a base.
Methoxy group introduction: This typically involves methylation of a phenol group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to increase reaction rates.
Purification techniques: like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the benzyloxy group, potentially forming a benzaldehyde derivative.
Reduction: The hydrazone group could be reduced to a hydrazine.
Substitution: The methoxy group could be substituted under certain conditions, such as with a strong nucleophile.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological assays: It might be used in assays to test for biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: Due to its structural complexity, it could be a lead compound in the development of new pharmaceuticals.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action would depend on its biological target. Generally, compounds with hydrazone and sulfonamide groups can:
Inhibit enzymes: By binding to the active site.
Interact with DNA: Potentially intercalating between base pairs.
Modulate receptors: Acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
Hydrazone derivatives: Compounds with similar hydrazone groups.
Sulfonamide derivatives: Compounds with sulfonamide groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
Structural complexity: The combination of multiple functional groups in one molecule.
Potential biological activity: The presence of hydrazone and sulfonamide groups suggests potential for diverse biological activities.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-19(28(34(3,30)31)22-13-15-23(32-2)16-14-22)25(29)27-26-17-21-11-7-8-12-24(21)33-18-20-9-5-4-6-10-20/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMIPWHQMJOOEN-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
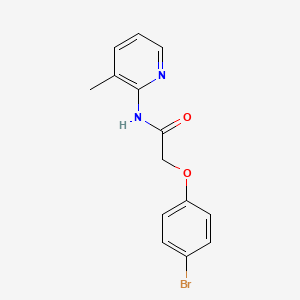
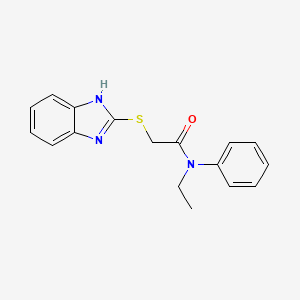
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B5807721.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
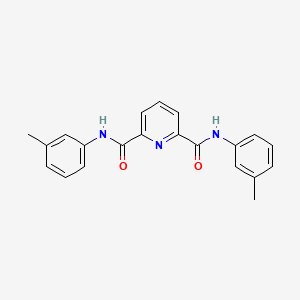
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
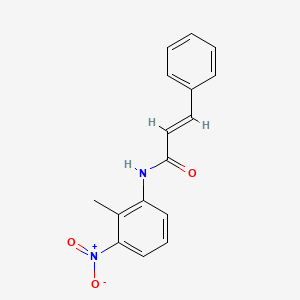
![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)

